6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
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Overview
Description
6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of appropriate precursors, such as amines and carboxylic acids, under specific reaction conditions, including heating and the use of catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale condensation reactions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Production of alcohol derivatives.
Substitution: Generation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Biologically, 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride has shown promise as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound's anti-inflammatory and analgesic properties are of interest. Research is ongoing to explore its potential use in treating conditions such as arthritis and other inflammatory diseases.
Industry: Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism by which 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds are structurally similar and also exhibit antimicrobial and anti-inflammatory properties.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazines: These compounds share the imidazo[1,2-a] core but differ in their ring structure and biological activities.
Uniqueness: 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride is unique in its specific amino and carboxylic acid functional groups, which contribute to its distinct reactivity and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;;/h4-5H,1-3,9H2,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLOQDQIDQVCOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287314-19-4 |
Source
|
Record name | 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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